7-Benzyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-amine trihydrochloride
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Overview
Description
7-Benzyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-amine trihydrochloride is a chemical compound with the molecular formula C15H20Cl3N3. It is a derivative of naphthyridine and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-amine trihydrochloride typically involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines. This is followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-amine trihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
7-Benzyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-amine trihydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used as an intermediate in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 7-Benzyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives, such as:
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine .
- 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-one .
Uniqueness
What sets 7-Benzyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-amine trihydrochloride apart is its specific structural features and the presence of the benzyl group, which may confer unique biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
7-benzyl-6,8-dihydro-5H-2,7-naphthyridin-4-amine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3.3ClH/c16-15-9-17-8-13-11-18(7-6-14(13)15)10-12-4-2-1-3-5-12;;;/h1-5,8-9H,6-7,10-11,16H2;3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKWGJOUWYHLCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CC(=C21)N)CC3=CC=CC=C3.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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